molecular formula C20H20F3N3S B2806210 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine CAS No. 1096443-08-1

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine

Cat. No.: B2806210
CAS No.: 1096443-08-1
M. Wt: 391.46
InChI Key: XZRWTNCPHHCOSV-UHFFFAOYSA-N
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Description

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyrazole ring, a trifluoromethyl-substituted benzyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, reacting 2-thienyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the 5-(2-thienyl)-1H-pyrazole.

    Attachment of the Piperidine Ring: The next step involves the alkylation of the pyrazole derivative with a suitable piperidine derivative. This can be achieved through nucleophilic substitution reactions.

    Introduction of the Trifluoromethylbenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets.

    Biological Studies: The compound can be used in studies to understand the interaction of pyrazole derivatives with biological systems.

    Chemical Biology: It can serve as a probe to study the function of specific proteins or enzymes.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-benzylpiperidine: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(methyl)benzyl]piperidine: The methyl group instead of the trifluoromethyl group can significantly alter the compound’s properties.

Uniqueness

The presence of the trifluoromethyl group in 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3S/c21-20(22,23)16-4-1-3-14(11-16)13-26-8-6-15(7-9-26)17-12-18(25-24-17)19-5-2-10-27-19/h1-5,10-12,15H,6-9,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRWTNCPHHCOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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